Ranatachykinin A

Description

Properties

IUPAC Name |

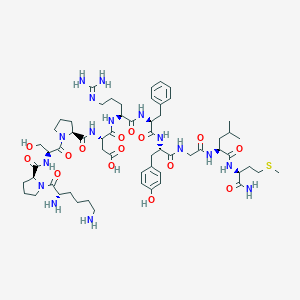

(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H92N16O15S/c1-34(2)28-41(53(85)69-39(50(63)82)22-27-92-3)68-48(79)32-67-51(83)42(30-36-18-20-37(78)21-19-36)71-54(86)43(29-35-12-5-4-6-13-35)72-52(84)40(15-9-24-66-60(64)65)70-55(87)44(31-49(80)81)73-56(88)47-17-11-26-76(47)59(91)45(33-77)74-57(89)46-16-10-25-75(46)58(90)38(62)14-7-8-23-61/h4-6,12-13,18-21,34,38-47,77-78H,7-11,14-17,22-33,61-62H2,1-3H3,(H2,63,82)(H,67,83)(H,68,79)(H,69,85)(H,70,87)(H,71,86)(H,72,84)(H,73,88)(H,74,89)(H,80,81)(H4,64,65,66)/t38-,39-,40-,41-,42-,43-,44-,45-,46-,47-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBWGJMUZXSIZFG-CIRMSXBNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)C3CCCN3C(=O)C(CO)NC(=O)C4CCCN4C(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CO)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H92N16O15S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90159495 | |

| Record name | Ranatachykinin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90159495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1309.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135690-47-0 | |

| Record name | Ranatachykinin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135690470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ranatachykinin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90159495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Architecture and Conformational Dynamics of Ranatachykinin a

Primary Amino Acid Sequence and Conserved C-Terminal Motif

The primary structure of Ranatachykinin A was determined through microsequencing and subsequent synthesis. nih.gov It is an undecapeptide, meaning it is composed of eleven amino acid residues. The specific sequence is Lys-Pro-Ser-Pro-Asp-Arg-Phe-Tyr-Gly-Leu-Met-NH2. nih.gov

Like other members of the tachykinin peptide family, this compound features a conserved C-terminal motif. nih.govnih.gov This characteristic sequence is Phe-X-Gly-Leu-Met-NH2, where 'X' can be an aromatic or aliphatic amino acid. nih.govnih.gov In the case of this compound, the 'X' position is occupied by Tyrosine (Tyr). nih.gov This C-terminal region is crucial for the biological activity of tachykinins. The C-terminus of the peptide is amidated, a common post-translational modification in bioactive peptides.

Spectroscopic and Computational Elucidation of Secondary and Tertiary Structures

The three-dimensional structure of this compound has been elucidated using a combination of spectroscopic and computational methods. High-resolution techniques, including two-dimensional proton nuclear magnetic resonance (NMR) spectroscopy, have been employed to determine its conformation. nih.gov These experimental data are then used in conjunction with computational procedures such as molecular dynamics and simulated annealing to generate detailed structural models. nih.gov

These studies have revealed that this compound does not have a single, rigid structure. Instead, it exhibits significant conformational flexibility, particularly in its N-terminal region. nih.gov However, a more defined structure is adopted in the central and C-terminal portions of the peptide. Research indicates that from the mid-region to the C-terminus (specifically residues 4 through 10), this compound forms a helical structure. nih.gov This ordered conformation is believed to be important for its interaction with receptors. Minor dynamic fraying is observed at the very end of the C-terminus. nih.gov

Influence of Membrane-Mimetic Environments on this compound Conformation

The conformation of peptides like this compound can be significantly influenced by their environment. To understand how it might behave when approaching a cell membrane to interact with a receptor, its structure has been studied in membrane-mimetic environments. nih.gov These are systems, such as detergent micelles, that simulate the lipid environment of a biological membrane. nih.gov

Studies using sodium dodecyl sulfate (B86663) (SDS) micelles as a membrane model have shown that this environment induces a distinct secondary structure in this compound. nih.gov In this lipid-like setting, the peptide adopts a helical conformation from its mid-region to the C-terminus. nih.gov This finding suggests that the interaction with the cell membrane may be a key step in folding the peptide into its biologically active conformation, a potential pre-binding state before it engages with its receptor. nih.gov The N-terminus of the peptide remains largely flexible even in the presence of micelles. nih.gov

Receptor Ligand Interactions and Pharmacological Characterization

Affinities and Selectivity for Tachykinin Receptor Subtypes (e.g., Neurokinin-1 Receptor)

Tachykinins exert their physiological effects by interacting with three main neurokinin receptor subtypes: NK1R, NK2R, and NK3R. cusabio.comchemblink.com While Substance P exhibits the highest affinity for NK1R, Neurokinin A (NKA) for NK2R, and Neurokinin B (NKB) for NK3R, Ranatachykinin A demonstrates significant activity at the bullfrog substance P receptor (bfSPR), an ortholog of the mammalian NK1R. ebi.ac.ukcusabio.comvulcanchem.com

Studies investigating the pharmacological effects of this compound, along with Ranatachykinin B (RTKB) and Ranatachykinin C (RTKC), on Chinese hamster ovarian cells stably transfected with the bfSPR, revealed their ability to elicit intracellular calcium (Ca2+) elevations. ebi.ac.ukvulcanchem.com The rank order of maximal effect for these Ca2+ elevations indicated that this compound was highly potent, comparable to or even exceeding Substance P. ebi.ac.ukvulcanchem.com

Table 1: Relative Maximal Effect on Intracellular Ca2+ Elevation at bfSPR

| Peptide | Relative Maximal Effect (vs. Substance P) |

| This compound | ≥ Substance P |

| Substance P | Reference |

| Ranatachykinin C | ≤ this compound, < Substance P |

| Ranatachykinin B | ≤ Ranatachykinin C, < Substance P |

Quantitative Analysis of Receptor Binding (e.g., Radioligand Competition Assays)

Quantitative analysis of receptor binding is crucial for determining the affinity and density of ligand-receptor interactions. Radioligand binding assays are considered the gold standard for these measurements due to their robustness and sensitivity. acs.org These assays are broadly categorized into three types: competitive, saturation, and kinetic. acs.orguniprot.orgmnhn.fr

Competitive Radioligand Binding Assays are used to determine the relative affinities (Ki values) of unlabeled test compounds, such as this compound, for a receptor site. This involves incubating varying concentrations of the unlabeled compound with a fixed concentration of a radiolabeled ligand and measuring the inhibition of radioligand binding, from which an IC50 value can be derived. acs.orguniprot.orgmnhn.fr

Saturation Radioligand Binding Assays are employed to determine the number of binding sites (Bmax, representing receptor density) and the dissociation constant (Kd) of the radioligand for the receptor. This is achieved by incubating increasing concentrations of the radioligand to directly measure receptor binding. acs.orguniprot.orgmnhn.fr

Kinetic Radioligand Binding Assays provide information on the association and dissociation rates of a radiolabeled ligand from a receptor, yielding kinetic Kd values. acs.orguniprot.orgmnhn.fr

These methodologies are fundamental in characterizing the precise binding parameters of this compound to its target tachykinin receptors, providing quantitative insights into its receptor interactions.

Table 2: Types of Radioligand Binding Assays and Measured Parameters

| Assay Type | Primary Purpose | Key Parameters Measured |

| Competitive | Determine relative affinities of unlabeled ligands | IC50, Ki |

| Saturation | Determine receptor density and radioligand affinity | Bmax, Kd |

| Kinetic | Determine rates of ligand association/dissociation | Association/Dissociation Rates |

Agonist-Induced Receptor Activation and Intracellular Signaling Initiation (e.g., Calcium Flux)

Agonist binding to G protein-coupled receptors (GPCRs), including tachykinin receptors, initiates a cascade of intracellular signaling events. ontosight.ai A prominent signaling pathway activated by tachykinin receptor agonists is the mobilization of intracellular calcium (Ca2+). ontosight.aivulcanchem.com

This compound, along with other ranatachykinins, has been shown to elicit robust Ca2+ elevations in cells expressing the bullfrog substance P receptor. ebi.ac.ukvulcanchem.com This activation typically proceeds via the phospholipase C (PLC) pathway, a common mechanism for GPCRs. In this pathway, PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then diffuses to the endoplasmic reticulum and binds to its specific receptor (IP3R), leading to the release of Ca2+ from intracellular stores into the cytoplasm. The increase in cytoplasmic Ca2+ acts as a second messenger, activating various downstream pathways and cellular responses.

Techniques such as the Fluorometric Imaging Plate Reader (FLIPR) are widely utilized to monitor these intracellular calcium fluxes in real-time, providing a quantitative measure of receptor activation.

Mechanisms of Receptor Desensitization and Functional Selectivity

Tachykinin peptide ligands of the tachykinin NK1 receptor exhibit functional selectivity, meaning they can preferentially direct signaling through the receptor to produce either signal activation or receptor desensitization. ontosight.ai Receptor desensitization is a crucial cellular mechanism that modulates receptor function, typically leading to a reduction in responsiveness following prolonged or intense agonist stimulation. ontosight.ai

Studies comparing the effects of different tachykinins, such as Substance P and Ranatachykinin C, on the NK1 receptor have highlighted these differences in functional selectivity. For instance, Ranatachykinin C was observed to be more effective at activating a Ca2+ response relative to its ability to induce desensitization, in contrast to Substance P, which produced desensitization at lower concentrations relative to its Ca2+ response. ontosight.ai This differential effect on signaling and desensitization is conserved across amphibian and mammalian ortholog tachykinin receptors, suggesting that this compound, as a related amphibian tachykinin, also contributes to this complex interplay of receptor activation and regulation. ontosight.ai

The structural features of these peptides, including N-terminal and mid-region amino acid residues, are implicated in governing the relative degree of tachykinin peptide-mediated receptor signaling and desensitization. Beta-arrestin translocation is a key event in GPCR desensitization, and techniques like the Transfluor assay are used to monitor this process, providing insights into the mechanisms of receptor inactivation.

Post Translational Processing and Enzymatic Inactivation

Precursor Processing Pathways and Mature Peptide Generation

Tachykinin peptides, including Ranatachykinin A, are generated from larger precursor proteins known as preprotachykinins. wikipedia.orgkingston.ac.uk This process involves a series of highly specific post-translational proteolytic cleavages that "chop apart" the larger precursor into smaller, biologically active peptides. wikipedia.org

The general pathway for the biogenesis of signaling peptides, which this compound is expected to follow, typically begins with the synthesis of a prepropeptide. This prepropeptide contains an N-terminal signal peptide that directs it into the secretory pathway, specifically the endoplasmic reticulum (ER). Upon entry into the ER, the signal peptide is cleaved. mdpi.comnih.govmdpi.com Further modifications and proteolytic processing occur as the peptide moves through the secretory pathway, including the cis-Golgi and post-Golgi compartments. mdpi.comnih.gov Enzymes such as subtilases (e.g., SBT3.8 and SBT6.1, though these are primarily studied in plants, they illustrate the type of proteases involved in peptide maturation) are implicated in the precise proteolytic processing to release the mature, functional peptide. mdpi.comnih.govmdpi.com

Beyond proteolytic cleavage, tachykinins often undergo additional post-translational modifications, such as C-terminal amidation, which is crucial for their biological activity. kingston.ac.ukaiu.eduvulcanchem.com this compound, specifically, possesses an amidated C-terminus, which is a characteristic feature of the tachykinin family and essential for its biological activity. vulcanchem.com

Table 1: General Steps in Tachykinin Precursor Processing

| Step | Location | Key Event | Enzymes/Modifications (General) | Outcome |

| Prepropeptide Synthesis | Ribosomes | Translation of mRNA | - | Prepropeptide with signal peptide |

| Signal Peptide Cleavage | Endoplasmic Reticulum (ER) | Removal of N-terminal signal peptide | Signal peptidases | Propeptide |

| Further Proteolytic Processing | Golgi, Post-Golgi Compartments | Cleavage at specific sites to release mature peptide | Subtilases, other proteases | Intermediate peptides, mature peptide |

| Post-Translational Modifications | Golgi, Secretory Pathway | Amidation, phosphorylation, glycosylation, sulfation | Amidation enzymes, kinases, glycosyltransferases, sulfotransferases | Mature, active peptide with modified residues |

Identification and Characterization of this compound Degrading Enzymes (e.g., Peptidases, Neutral Endopeptidase)

The biological activity of neuropeptides like this compound is terminated by metabolic inactivation through specific peptidases. nih.govsigmaaldrich.com Among these, Neutral Endopeptidase (NEP), also known as neprilysin (EC 3.4.24.11 or CD10), is a key enzyme responsible for the degradation of tachykinins. sigmaaldrich.comnih.govjax.orggenecards.orgnih.govrhinologyjournal.comacademie-medecine.fr NEP is a membrane-bound zinc metallopeptidase found on the surface of various cells, including neurons, endothelial cells, and smooth muscle cells. nih.govacademie-medecine.fr It inactivates tachykinins by cleaving internal peptide bonds. For many tachykinins, NEP preferentially cleaves the Gly-Leu bond in their C-terminal region, a motif crucial for their receptor binding and activity. aiu.edunih.gov

While direct, extensive characterization of enzymes specifically degrading this compound is less documented in the provided search results, its structural homology to other tachykinins suggests it is a substrate for similar degrading enzymes. This compound contains the conserved Phe-Tyr-Gly-Leu-Met-NH2 C-terminal sequence, making it a likely target for enzymes like NEP that recognize this motif. nih.govebi.ac.uk Research has indicated predicted enzymatic processing sites for this compound. bioone.orgresearchgate.net

Other peptidases also contribute to neuropeptide degradation. Angiotensin-Converting Enzyme (ACE, EC 3.4.15.1) and Carboxypeptidase N (CPN, EC 3.4.17.3) have been identified as important enzymes regulating neuropeptide activity in various tissues, including the respiratory mucosa. nih.govrhinologyjournal.comnih.gov Studies on tachykinin-related peptides in insects have revealed the involvement of NEP-like activity, ACE activity, and dipeptidyl peptidase IV (DPP IV) in their neuronal membrane-associated metabolism. nih.gov The specific complement of neuropeptide-degrading enzymes can vary across different species and tissues. nih.gov

Table 2: Key Peptidases Involved in Tachykinin Degradation

| Enzyme Name | EC Number | Class/Type | Key Substrates (Examples) | Cleavage Specificity (General) | Relevance to this compound |

| Neutral Endopeptidase (NEP/Neprilysin) | 3.4.24.11 | Metalloendopeptidase | Substance P, Neurokinin A, Atrial Natriuretic Peptide | Cleaves internal peptide bonds, often Gly-Leu in tachykinins | Highly likely, due to conserved C-terminal motif nih.govaiu.edunih.gov |

| Angiotensin-Converting Enzyme (ACE) | 3.4.15.1 | Dipeptidyl Carboxypeptidase | Angiotensin I, Bradykinin, some tachykinins | Cleaves dipeptides from C-terminus nih.govrhinologyjournal.comnih.gov | Possible, as a general neuropeptidase nih.govrhinologyjournal.com |

| Carboxypeptidase N (CPN) | 3.4.17.3 | Metallocarboxypeptidase | Bradykinin, Anaphylatoxins | Cleaves basic amino acids from C-terminus rhinologyjournal.comnih.gov | Possible, as a general neuropeptidase rhinologyjournal.com |

| Dipeptidyl Peptidase IV (DPP IV) | 3.4.14.5 | Serine Peptidase | Various dipeptides, some neuropeptides | Removes dipeptides from N-terminus if Pro or Ala at P2 position nih.gov | Less direct evidence for this compound, but involved in general neuropeptide metabolism nih.gov |

Modulation of this compound Bioactivity by Enzymatic Cleavage

Enzymatic cleavage is a primary mechanism for modulating and terminating the biological activity of neuropeptides, including this compound. sigmaaldrich.comnih.gov The rapid breakdown of these peptides by membrane-bound ecto-peptidases serves to "turn off" the peptide signal in the central nervous system and other tissues. nih.govsigmaaldrich.com

Neutral Endopeptidase (NEP) is particularly significant in this context. By cleaving and thus inactivating tachykinins, NEP effectively limits their action on specific receptors. nih.gov A reduction in NEP activity can lead to an exaggeration of tachykinin-mediated responses, such as neurogenic inflammation. nih.gov This highlights the critical role of these enzymes in maintaining physiological balance.

Research findings using peptidase inhibitors underscore the importance of enzymatic degradation in controlling tachykinin bioactivity. For example, a mixture of peptidase inhibitors, including actinonin, arphamenine B, bestatin, captopril, and thiorphan, was shown to significantly augment the depolarization evoked by Substance P and Neurokinin A in isolated neonatal rat spinal cord preparations. nih.govresearchmap.jp This indicates that endogenous enzymatic degradation actively limits the effects of these tachykinins. The degrading activity for Neurokinin A was found to be higher than for Substance P, and the inhibitory effect of the peptidase inhibitor mixture was more pronounced for Neurokinin A. nih.govresearchmap.jp

Given that this compound shares structural characteristics with other tachykinins and elicits potent stimulant effects on smooth muscle, it is highly probable that its bioactivity is similarly modulated and terminated by enzymatic cleavage. nih.govebi.ac.uk The rapid hydrolysis of this compound by peptidases would therefore lead to a reduction or cessation of its physiological effects.

Table 3: Effect of Peptidase Inhibitors on Tachykinin Activity (Illustrative Examples)

| Peptidase Inhibitor(s) | Target Enzyme(s) (Primary) | Effect on Tachykinin (e.g., SP, NKA) Activity in vitro | Implication for this compound Bioactivity | Reference |

| Thiorphan | NEP | Inhibits degradation, augments activity | Likely augments this compound activity | nih.govresearchmap.jp |

| Actinonin | Various peptidases | Inhibits degradation, augments activity | Likely augments this compound activity | nih.govresearchmap.jp |

| Captopril | ACE | Inhibits SP degradation, less effect on NKA degradation | May augment this compound activity depending on specific cleavage sites | nih.govresearchmap.jp |

| Mixture (Actinonin, Arphamenine B, Bestatin, Captopril, Thiorphan) | Multiple peptidases | Significantly augments SP and NKA evoked responses | Highly likely to augment this compound activity | nih.govresearchmap.jp |

Structure Activity Relationship Sar Studies and Analogue Design

Elucidation of Amino Acid Residues Critical for Receptor Recognition and Efficacy

The C-terminal sequence of tachykinins is highly conserved and plays a fundamental role in receptor recognition and efficacy. For ranatachykinins, including Ranatachykinin A, Ranatachykinin B, and Ranatachykinin C, the conserved C-terminal sequence is Phe-X-Gly-Leu-Met-NH2, a motif common across the tachykinin family. nih.gov

Studies on bufokinin, another amphibian tachykinin, have provided insights into critical residues. Alanine-substituted bufokinin analogues revealed that [Ala2]-BUF and [Ala4]-BUF exhibited the least efficacy, underscoring the importance of both proline residues at positions 2 and 4 for optimal activity. nih.gov Quantitative Structure-Activity Relationship (QSAR) analyses further supported these findings, indicating that for binding to bufokinin receptors, the steric function at Pro2 and simple connectivity functions at Gln6 and Tyr8 are significant. nih.gov For functional activity, the connectivity functions at Gln6 and Tyr8, as well as the shape of Lys1 and Pro4, were identified as crucial. nih.gov

Nuclear Magnetic Resonance (NMR) and molecular modeling studies of ranatachykinins (this compound, Ranatachykinin B, and Ranatachykinin C) in the presence of SDS micelles have suggested the presence of a helical region spanning residues 2 or 4 to 10, which is likely important for their three-dimensional structure and interaction with receptors. nih.gov

Table 1: Key Amino Acid Residues and Their Contributions to Tachykinin Activity

| Tachykinin | Residue Position | Amino Acid | Contribution to Activity (Example) | Reference |

| This compound, B, C | C-terminal | Phe-X-Gly-Leu-Met-NH2 | Conserved motif, crucial for receptor recognition and efficacy. | nih.gov |

| Bufokinin | Pro2, Pro4 | Proline | Essential for efficacy (least efficacious when substituted with Alanine). | nih.gov |

| Bufokinin | Gln6, Tyr8 | Glutamine, Tyrosine | Connectivity functions important for binding and functional activity. | nih.gov |

| Bufokinin | Lys1, Pro4 | Lysine, Proline | Shape important for functional activity. | nih.gov |

Comparative SAR Analysis with Mammalian and Other Amphibian Tachykinins (e.g., Substance P, Ranatachykinin C, Bufokinin)

Comparative SAR analyses highlight both conserved and divergent features among tachykinins, offering clues to their receptor selectivity and specific biological roles. Naturally occurring undecapeptide tachykinins, such as bufokinin, ranakinin, and mammalian Substance P (SP), exhibit varying potencies. This compound, physalaemin, hylambatin, and mammalian SPs demonstrated 10-60% of the potency of bufokinin at bufokinin receptors in the small intestine of the cane toad, Bufo marinus. nih.gov This suggests that while they share a common C-terminal core, subtle differences in their N-terminal or mid-region sequences can significantly impact their activity at a given receptor.

Substance P (RPKPQQFFGLM-NH2) and Ranatachykinin C (HNPASFIGLM-NH2) show notable differences in their biological activity and structure. researchgate.net, nih.gov Key distinctions include the absence of the N-terminal Arginine in Ranatachykinin C and the substitution of mid-region residues Gln5 with Alanine and Gln6 with Serine in Ranatachykinin C, compared to Substance P. nih.gov

Table 2: Sequence Comparison of Key Tachykinins

| Tachykinin | Amino Acid Sequence | PubChem CID | Source | Reference |

| This compound | KPSPDRFYGLM | Not directly available for peptide; sequence provided. | Rana catesbeiana (bullfrog) | |

| Ranatachykinin C | HNPASFIGLM | Not directly available for peptide; sequence provided. | Rana catesbeiana (bullfrog) | , researchgate.net, nih.gov |

| Substance P | RPKPQQFFGLM | 36511 | Mammalian | ,,,,, researchgate.net, nih.gov |

| Bufokinin | Lys-Pro-Arg-Pro-Asp-Gln-Phe-Tyr-Gly-Leu-Met amide | Not directly available for peptide; sequence provided. | Bufo marinus (cane toad) | nih.gov |

Rational Design and Synthesis of this compound Analogues for Modulating Receptor Interactions

Rational design and synthesis of peptide analogues are critical strategies to modulate receptor interactions, aiming for improved potency, selectivity, and metabolic stability. For tachykinins, this often involves introducing conformational constraints or specific amino acid substitutions. The overarching goal is to develop compounds that can selectively interact with specific tachykinin receptor subtypes (NK1, NK2, NK3), which is challenging due to the high homology among these receptors. nih.gov

One successful approach in designing potent and selective tachykinin receptor agonists involves the incorporation of conformational constraints. For example, a Gly-Leu gamma-lactam conformational constraint introduced into the C-terminal region of the neurokinin A octapeptide analogue [Lys3]-NKA(3-10) resulted in compound GR64349, a potent and highly selective neurokinin NK-2 receptor agonist., This analogue demonstrated high selectivity, with EC50 values of 3.7 nM at NK-2 receptors in the rat colon and more than 1000-fold and 300-fold selectivity over NK-1 and NK-3 receptors, respectively., Similarly, novel fused-bicyclic constraints have been successfully employed in Substance P hexapeptide analogues to achieve specific receptor interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Ligand Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational technique that establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity.,, This approach is fundamental in rational ligand design, as it enables the prediction of the activity of new, unsynthesized compounds based on their structural features.

The development of QSAR models involves several steps:

Data Collection: Gathering a dataset of compounds with known structures and their corresponding biological activities.

Molecular Descriptors: Calculating various physicochemical properties and theoretical molecular descriptors for each compound. These descriptors can include connectivity indices, shape parameters, steric properties, electronic properties, and hydrogen bond characteristics. nih.gov,,

Model Building: Applying statistical methods (e.g., regression analysis) to correlate these descriptors with the observed biological activities.,

Model Validation: Rigorously validating the developed QSAR model to ensure its predictive capacity and robustness.,

In the context of tachykinins, QSAR studies have been successfully applied to understand and predict the activity of bufokinin and its analogues. For instance, QSAR equations were developed using 12 connectivity, shape, and steric parameters for the seven hypervariable amino acid residues in bufokinin peptides. nih.gov These models demonstrated significant predictive power:

The optimal regression equation for binding data explained 81% of the variance, highlighting the importance of the steric function at Pro2 and simple connectivity functions at Gln6 and Tyr8. nih.gov

For functional activity data, the optimal regression equation explained 80% of the variance, confirming the importance of connectivity functions at Gln6 and Tyr8, as well as the shape of Lys1 and Pro4. nih.gov

The predictive utility of these QSAR equations was further confirmed by accurately predicting the potencies of most full-length peptides and a series of alanine-substituted bufokinin analogues. nih.gov This demonstrates the potential of QSAR modeling as a guiding tool for identifying structural modifications that can lead to improved activity of this compound analogues and other tachykinin ligands. Three-dimensional QSAR (3D QSAR) methods further enhance this by incorporating descriptors that describe the 3D features of molecules, which can then be used to generate pharmacophore models essential for understanding ligand-receptor interactions.

In Vitro Biological Actions and Cellular Mechanisms

Modulation of Smooth Muscle Contractility (e.g., Guinea Pig Ileum)

The guinea pig ileum is a classical model for studying the contractile effects of tachykinins, as its circular muscle possesses NK-1, NK-2, and NK-3 tachykinin receptors, all of which can mediate contractile responses. nih.gov The activation of NK-1 and NK-3 receptors often involves neurogenic pathways, partially mediated by acetylcholine (B1216132), while NK-2 receptor activation leads to a direct myogenic response. nih.gov

While comprehensive studies on the specific effects of Ranatachykinin A on the guinea pig ileum are not extensively detailed in the current body of literature, the presence of multiple tachykinin receptor subtypes in this tissue suggests it as a potential target for this compound's activity. The potency and specific receptor affinity of this compound in this model system remain to be fully characterized.

Table 1: Tachykinin Receptor-Mediated Responses in Guinea Pig Ileum Circular Muscle

| Receptor Subtype | Agonist-Induced Response | Mediating Pathway |

| NK-1 | Contraction | Largely myogenic with a partial neurogenic component |

| NK-2 | Contraction | Entirely myogenic |

| NK-3 | Contraction | Entirely neurogenic, with partial acetylcholine mediation |

This table summarizes the general mechanisms of tachykinin action in the guinea pig ileum, providing a context for the potential actions of this compound.

Vasoactive Effects (e.g., Vasodilation)

The tachykinin family of peptides is known to possess significant vasoactive properties, influencing vascular tone and blood flow. nih.gov These effects are complex and can vary between species and different vascular beds. nih.gov Generally, tachykinins like Substance P can induce endothelium-dependent vasodilation, a process often mediated by the release of nitric oxide. nih.gov Conversely, under certain conditions, tachykinins can also induce vasoconstriction. nih.govnih.gov

Specific in vitro studies detailing the direct vasoactive effects of this compound, such as its potential to cause vasodilation or vasoconstriction, are not prominently available in the existing scientific literature. Further research is needed to determine the precise actions of this compound on vascular smooth muscle and endothelial cells.

Regulation of Immune Cell Responses

Tachykinins are recognized as significant modulators of the immune system, capable of influencing a variety of immune cell functions. nih.govnih.gov They have been shown to affect the generation, activation, development, and migration of immune cells, and are involved in cellular processes such as inflammation, apoptosis, and proliferation. nih.gov For instance, Substance P can alter the proliferative and physiological responses of both lymphocytes and macrophages. nih.gov

However, specific research focusing on the direct in vitro effects of this compound on immune cells, such as lymphocytes or macrophages, is currently limited. The precise role of this compound in immunomodulation and its interactions with specific immune cell receptors are yet to be fully elucidated.

Investigation of Intracellular Signaling Pathways (e.g., G-protein Coupling, Calcium Signaling)

The intracellular signaling mechanisms of this compound have been investigated in frog adrenochromaffin cells. These studies reveal that this compound exerts its effects through a G-protein coupled receptor, initiating a cascade of intracellular events.

The signaling pathway is initiated by the coupling of this compound to a pertussis toxin-sensitive G-protein. This sensitivity to pertussis toxin is indicative of the involvement of the Gi/o family of G-proteins. Activation of this G-protein, in turn, stimulates phospholipase C (PLC).

Activated PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of calcium (Ca2+) from intracellular stores into the cytoplasm. This mobilization of intracellular calcium is a key event in the signaling cascade, leading to downstream cellular responses. The increase in cytosolic free calcium is transient and can be diminished upon repeated stimulation, suggesting a desensitization phenomenon. This entire pathway, from receptor binding to calcium mobilization, is crucial for the physiological actions of this compound in these cells.

Table 2: Intracellular Signaling Pathway of this compound

| Step | Component | Action/Effect |

| 1. Receptor Binding | This compound binds to its G-protein coupled receptor. | Initiation of the signaling cascade. |

| 2. G-protein Activation | A pertussis toxin-sensitive G-protein (likely Gi/o) is activated. | Transduction of the signal from the receptor to the effector enzyme. |

| 3. Effector Enzyme Activation | Phospholipase C (PLC) is stimulated. | Hydrolysis of PIP2. |

| 4. Second Messenger Production | Inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) are generated. | Amplification of the signal. |

| 5. Calcium Mobilization | IP3 binds to receptors on the endoplasmic reticulum, causing the release of stored Ca2+. | A transient increase in intracellular calcium concentration. |

Advanced Methodologies for Ranatachykinin a Research

Chromatographic and Spectrometric Techniques for Peptide Isolation and Characterization

The isolation and characterization of Ranatachykinin A, like other neuropeptides, rely heavily on advanced chromatographic and spectrometric techniques to achieve high purity and structural elucidation. Initial tissue extraction often involves acidified solvents, such as a mixture of NaCl, formic acid, and trifluoroacetic acid in aqueous HCl, or methanol:water:acetic acid solutions biologists.com. A method for simultaneous extraction of RNA and peptides from tissues utilizes guanidinium (B1211019) isothiocyanate, followed by delipidation and solid-phase peptide isolation nih.gov.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purification of this compound and related tachykinins biologists.comnih.govbioone.orgplos.orgcobiss.neteurofins.inscirp.orgscispace.com. Reversed-phase HPLC (RP-HPLC), particularly with C18 columns, is commonly employed, utilizing specific elution gradients (e.g., 20–50% acetonitrile (B52724) with 0.05% trifluoroacetic acid) to separate peptides based on their hydrophobicity nih.govbioone.orgplos.orgscirp.org. For instance, this compound has been purified using Hypersil BDS C18 RP-HPLC columns bioone.org.

Mass Spectrometry (MS) plays a critical role in the characterization and sequence confirmation of isolated peptides. Techniques such as Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are used to determine the molecular mass and amino acid sequences, confirming the identity of this compound and its isoforms biologists.comnih.govcobiss.netscirp.orgkingston.ac.ukresearchgate.netresearchgate.net. For example, MS/MS has been used to confirm cross-linking in tyrosine-containing peptides, a technique applicable to understanding this compound modifications researchgate.net.

Nuclear Magnetic Resonance (NMR) spectroscopy is employed for detailed structural determination of this compound and other tachykinins in solution, often in membrane-mimicking environments like SDS micelles researchgate.netscribd.comacs.org. NMR techniques, including 2D-NMR, combined with molecular dynamics and simulated annealing procedures, allow for the determination of possible pre-binding ligand conformations and provide insights into the flexibility and helicity of the peptide's mid-region to C-terminus scribd.comacs.org.

Cell-Based Assays for Receptor Function and Signaling Transduction

Cell-based assays are indispensable for evaluating the functional activity of this compound and its interactions with cognate receptors, primarily the G protein-coupled tachykinin receptors (NK1R, NK2R, NK3R) researchgate.netnih.goveurofinsdiscovery.com. These assays provide insights into receptor activation, signal transduction pathways, and ligand potency.

Calcium Mobilization Assays: A widely used functional assay involves measuring changes in intracellular calcium ion flux, as tachykinin receptors often couple to Gq proteins eurofinsdiscovery.compnas.orgdiscoverx.com. Human glioblastoma astrocytoma U373 MG cells, which express high levels of endogenous NK1 receptor, are commonly used for such assays pnas.org. Human embryonic kidney 293 (HEK293) cells and CHO-K1 cells, often engineered to overexpress specific tachykinin receptors, are also utilized to detect calcium mobilization upon ligand activation eurofinsdiscovery.comdiscoverx.comnih.govfrontiersin.org. For instance, this compound, physalaemin, hylambatin, and mammalian Substance P (SP) have shown varying potencies in functional studies, including calcium mobilization assays, often exhibiting 10-60% of the potency of bufokinin researchgate.net.

Reporter Gene Assays: These assays provide a sensitive and quantifiable readout of receptor activation and downstream signaling. They typically involve transfecting cells with a reporter gene (e.g., luciferase) under the control of a promoter responsive to specific signaling pathways activated by the receptor frontiersin.orgnih.govcancer-genetics.orgphysiology.orgthermofisher.com. For G protein-coupled receptors (GPCRs), including tachykinin receptors, β-Arrestin recruitment assays (e.g., PathHunter system) are used, where GPCR activation induces β-Arrestin recruitment, leading to a chemiluminescent signal eurofinsdiscovery.com. Other reporter assays can detect activation of pathways like NF-κB, cAMP accumulation, and ERK1/2 phosphorylation frontiersin.orgphysiology.org. For example, Substance P (SP) treatment in A549 human lung epithelial cells transfected with the tachykinin-1 receptor (Tacr1) resulted in NF-κB activation, measured by luciferase reporter gene transcription physiology.org.

Binding Assays: Radioligand binding assays are employed to determine the affinity of this compound and its analogs for tachykinin receptors. These assays measure the displacement of a radiolabeled ligand from the receptor, providing Kᵢ or IC₅₀ values pnas.orgresearchgate.netnih.govnih.gov. For example, this compound, along with ranakinin and bufokinin, has been assessed for its potency in competing for radioligand binding to toad NK1 receptor isoforms researchgate.netnih.gov.

Molecular Modeling and Computational Chemistry Approaches

Computational chemistry and molecular modeling provide powerful tools to understand the structural basis of this compound's interaction with its receptors, predict binding affinities, and guide the design of novel ligands.

Homology Modeling: Given the challenge of experimentally determining the three-dimensional structures of G protein-coupled receptors (GPCRs), homology modeling is frequently used. Rhodopsin, a well-characterized GPCR, often serves as a template for constructing models of tachykinin receptors (NK1R, NK2R, NK3R) nih.govacs.orgpnas.orgnih.govicm.edu.pl. These models provide a structural framework for understanding ligand binding and receptor activation pnas.orgicm.edu.pl.

Molecular Docking: This technique is used to predict the preferred orientation of this compound or its analogs within the receptor binding pocket and to estimate binding affinities researchgate.netfrontiersin.orgpnas.orgnih.govicm.edu.plnih.govosti.govgoogle.com. Computational docking, often performed using software like Glide, can dissect the energetic importance of binding pocket interactions and model the binding of ligands pnas.orgnih.govosti.gov. It can also be applied in virtual screening campaigns to identify potential novel ligands nih.gov. For instance, molecular docking revealed high docking scores for Hdh-TK peptides that correlated with lower EC50 values in reporter assays, indicating consistency between computational predictions and experimental results frontiersin.org.

Molecular Dynamics (MD) Simulations: MD simulations are employed to study the dynamic behavior of this compound, its receptors, and their complexes over time scribd.comacs.orgpnas.orgnih.govosti.gov. These simulations can reveal conformational changes in the peptide in membrane-mimicking environments (e.g., SDS micelles) and within the receptor binding site, providing insights into flexibility, stability, and the molecular mechanisms of ligand-receptor interactions scribd.comacs.org. MD simulations have been used to determine possible pre-binding ligand conformations for this compound, Ranatachykinin B, and Ranatachykinin C acs.org.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models correlate the chemical structure of a series of ligands with their biological activity, allowing for the prediction of new ligand potencies and the identification of key structural features for activity acs.orgresearchgate.netnih.govspringernature.com. For tachykinins, QSAR equations have been developed using various parameters (e.g., connectivity, shape, steric) for hypervariable amino acid residues, providing insights into the importance of specific residues for receptor binding and functional activity researchgate.netnih.gov.

Genetic and Mutagenesis Strategies for Receptor and Ligand Studies

Genetic and mutagenesis strategies are fundamental for dissecting the roles of specific amino acid residues in receptor-ligand interactions, understanding receptor signaling, and investigating the physiological functions of tachykinin systems.

Site-Directed Mutagenesis: This technique allows for the precise alteration of specific amino acid residues in the tachykinin receptors to investigate their contribution to ligand binding, receptor activation, and signaling researchgate.netnih.govnih.govacs.orgpnas.orgicm.edu.plresearchgate.net. For example, mutations in key residues of NK1R (e.g., Tyr to Ala) have been shown to significantly reduce binding affinity for Substance P nih.gov. Similarly, mutagenesis studies on NK2R have identified critical residues in transmembrane helices that determine antagonist affinity nih.gov. Site-directed mutagenesis is essential for mapping ligand binding domains and understanding the molecular basis of selectivity researchgate.netpnas.org.

Gene Overexpression Studies: Overexpression of tachykinin receptors or their associated signaling components in heterologous cell systems (e.g., HEK293, CHO-K1 cells) is a common strategy to study receptor function in a controlled environment discoverx.comnih.govsdbonline.orgiiarjournals.orgfrontiersin.orgnih.gov. This allows for detailed pharmacological characterization of this compound and other tachykinin agonists and antagonists, including their effects on calcium mobilization and reporter gene activity discoverx.comnih.gov. Overexpression studies can also reveal the impact of tachykinin signaling on cellular processes, such as cell proliferation in cancer research iiarjournals.orgbrieflands.com.

Gene Knockdown and Ablation Strategies: Conversely, genetic knockdown (e.g., using RNA interference) or ablation (e.g., using CRISPR/Cas9 or genetic crosses) of tachykinin receptors or the neurons expressing them can elucidate their physiological roles in complex biological systems sdbonline.orgnih.gov. For instance, studies in Drosophila have used genetic ablation of tachykinin-expressing neurons or knockdown of tachykinin receptors (TkR86C, TkR99D) to investigate their roles in behaviors like aggression and nociception sdbonline.orgnih.gov. Inhibition of Neurokinin B (NKB) release from specific brain regions has also been used to study the effects of NK3R overexpression on pain and anxiety frontiersin.org.

Cloning and Sequence Analysis: The cloning of full-length cDNA sequences encoding tachykinin receptors (e.g., murine NK3 receptor, zebrafish TACR3s) is a prerequisite for many functional and mutagenesis studies nih.govnih.gov. Sequence analysis and phylogenetic studies help in understanding the evolutionary conservation and diversification of tachykinin peptides and their receptors across different species nih.gov.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for identifying and characterizing Ranatachykinin A in biological samples?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for peptide identification. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy provides atomic-level resolution of its conformation. Ensure purity via reverse-phase HPLC and validate using peptide sequencing (e.g., Edman degradation or tandem MS). Reproducibility requires detailed documentation of solvent systems, column types, and ionization parameters .

Q. How can researchers determine the primary receptor targets of this compound in neural tissues?

- Methodological Answer : Use receptor-binding assays with radiolabeled ligands (e.g., ³H-labeled substance P) to screen for affinity. Competitive inhibition studies and knockout animal models help confirm specificity. Functional assays (calcium imaging, cAMP measurement) validate receptor activation. Cross-reference findings with databases like UniProt to map receptor subtypes (e.g., NK1, NK2) .

Q. What in vitro models are optimal for studying this compound’s role in nociception?

- Methodological Answer : Cultured dorsal root ganglion (DRG) neurons are widely used. Stimulate with capsaicin or bradykinin to induce pain signaling, then apply this compound to measure calcium influx via FLIPR assays. Include controls with selective receptor antagonists (e.g., aprepitant for NK1) to isolate mechanisms .

Advanced Research Questions

Q. How can contradictory findings about this compound’s pro-inflammatory vs. anti-inflammatory effects be resolved?

- Methodological Answer : Conduct dose-response studies to identify concentration-dependent effects. Use transcriptomics (RNA-seq) to profile cytokine expression patterns in macrophages or microglia. Compare results across species (e.g., murine vs. human cell lines) and contextualize with in vivo models of inflammation. Meta-analyses of published data should account for variables like assay sensitivity and tissue specificity .

Q. What strategies improve the stability of this compound in pharmacokinetic studies?

- Methodological Answer : Modify peptide termini (acetylation or amidation) to reduce enzymatic degradation. Use PEGylation or lipid conjugation to enhance plasma half-life. Validate stability via LC-MS/MS in serum incubation assays. For in vivo tracking, employ fluorescent tags (e.g., FITC) with confocal microscopy in rodent models .

Q. How should researchers design experiments to distinguish between this compound’s direct and indirect signaling pathways?

- Methodological Answer : Combine genetic (CRISPR/Cas9 knockouts) and pharmacological (receptor antagonists) approaches. For example, silence secondary messengers (e.g., Gαq/11 proteins) in HEK293 cells expressing NK1 receptors. Use FRET-based biosensors to visualize real-time signaling cascades. Cross-validate with transcriptomic and proteomic datasets .

Q. What statistical approaches are critical for analyzing dose-dependent effects of this compound in behavioral assays?

- Methodological Answer : Apply non-linear regression models (e.g., sigmoidal dose-response curves) to calculate EC₅₀ values. Use ANOVA with post-hoc corrections (e.g., Tukey’s test) for multi-group comparisons. For longitudinal behavioral data (e.g., von Frey tests), mixed-effects models account for inter-individual variability. Report confidence intervals and effect sizes to enhance reproducibility .

Q. How can researchers ensure compliance with ethical guidelines when using this compound in preclinical animal studies?

- Methodological Answer : Adhere to NIH ARRIVE guidelines for experimental design and reporting. Include sample size justifications (power analysis), randomization protocols, and blinding during data collection. For euthanasia, follow AVMA-approved methods. Document all procedures in institutional animal care and use committee (IACUC) protocols .

Methodological Resources

- Data Reproducibility : Provide raw datasets (e.g., mass spectra, electrophysiology traces) as supplementary materials. Use platforms like Zenodo or Figshare for public access .

- Contradiction Analysis : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to reassess experimental hypotheses and mitigate bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.